molecular formula C7H16Si2 B1609079 (Pentamethyldisilyl)acetylene CAS No. 63247-94-9

(Pentamethyldisilyl)acetylene

Cat. No.: B1609079
CAS No.: 63247-94-9
M. Wt: 156.37 g/mol
InChI Key: YJKJAVGMVVVJPZ-UHFFFAOYSA-N
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Description

(Pentamethyldisilyl)acetylene, with the molecular formula C7H16Si2, is an organosilicon compound characterized by the presence of a disilyl group attached to an acetylene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Pentamethyldisilyl)acetylene can be synthesized through several methods. One common approach involves the reaction of trimethylsilylacetylene with chloropentamethyldisilane in the presence of a base such as potassium tert-butoxide. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(Pentamethyldisilyl)acetylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while reduction may produce disilylalkenes. Substitution reactions can lead to a variety of substituted acetylene derivatives .

Scientific Research Applications

(Pentamethyldisilyl)acetylene has several scientific research applications:

Mechanism of Action

The mechanism of action of (Pentamethyldisilyl)acetylene involves its ability to participate in various chemical reactions due to the presence of the reactive acetylene moiety. The disilyl group can stabilize reaction intermediates, facilitating the formation of desired products. Molecular targets and pathways involved in its reactions depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilylacetylene: Another organosilicon compound with similar reactivity but different steric and electronic properties.

    Dimethylsilylacetylene: A related compound with fewer methyl groups, leading to different reactivity and applications.

Uniqueness

(Pentamethyldisilyl)acetylene is unique due to the presence of five methyl groups on the disilyl moiety, which provides steric hindrance and electronic effects that influence its reactivity and stability. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

IUPAC Name

ethynyl-dimethyl-trimethylsilylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16Si2/c1-7-9(5,6)8(2,3)4/h1H,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKJAVGMVVVJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[Si](C)(C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391192
Record name (Pentamethyldisilyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63247-94-9
Record name (Pentamethyldisilyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Pentamethyldisilyl)acetylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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